molecular formula C12H21FO3 B14433835 Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol CAS No. 76481-05-5

Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol

Katalognummer: B14433835
CAS-Nummer: 76481-05-5
Molekulargewicht: 232.29 g/mol
InChI-Schlüssel: UEWFMKJUKWUYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid with a fluoromethyl and methylocta-dien-ol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated organic molecules and those with methylocta-dien-ol groups. Examples include:

Uniqueness

What sets acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol apart is its combination of fluoromethyl and methylocta-dien-ol groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

76481-05-5

Molekularformel

C12H21FO3

Molekulargewicht

232.29 g/mol

IUPAC-Name

acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol

InChI

InChI=1S/C10H17FO.C2H4O2/c1-9(2)4-3-5-10(8-11)6-7-12;1-2(3)4/h4,6,12H,3,5,7-8H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

UEWFMKJUKWUYFP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCO)CF)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.